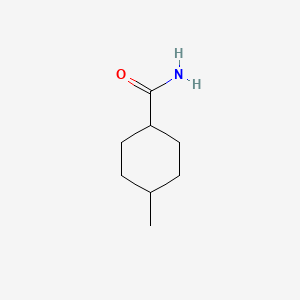

trans-4-Methylcyclohexanecarboxamide

Description

trans-4-Methylcyclohexanecarboxamide is a cyclohexane derivative featuring a methyl group in the trans configuration at the 4-position and a carboxamide (-CONH₂) functional group. The carboxamide derivative is synthesized by replacing the carboxylic acid (-COOH) group of the parent compound with an amide (-CONH₂), enhancing hydrogen-bonding capacity and altering solubility and stability profiles. This compound serves as a critical intermediate in organic synthesis, particularly in pharmaceuticals and polymer chemistry.

Properties

CAS No. |

60940-94-5 |

|---|---|

Molecular Formula |

C8H15NO |

Molecular Weight |

141.21 g/mol |

IUPAC Name |

4-methylcyclohexane-1-carboxamide |

InChI |

InChI=1S/C8H15NO/c1-6-2-4-7(5-3-6)8(9)10/h6-7H,2-5H2,1H3,(H2,9,10) |

InChI Key |

BMEMSZNEGPFYMC-UHFFFAOYSA-N |

Canonical SMILES |

CC1CCC(CC1)C(=O)N |

Origin of Product |

United States |

Scientific Research Applications

Chemical Applications

Organic Synthesis

trans-4-Methylcyclohexanecarboxamide serves as a versatile building block in organic synthesis. Its structure allows for various chemical transformations, including oxidation, reduction, and substitution reactions. The compound can be modified to create more complex molecules essential in pharmaceutical development and materials science.

Reactions Involving this compound:

| Reaction Type | Products Formed | Common Reagents |

|---|---|---|

| Oxidation | Aldehydes or carboxylic acids | PCC (pyridinium chlorochromate) |

| Reduction | Alcohols | Sodium borohydride (NaBH4) |

| Substitution | Free amines | Trifluoroacetic acid (TFA) |

The compound's ability to undergo these reactions makes it a valuable intermediate in the synthesis of various organic compounds.

Biological Applications

Pharmaceutical Development

The compound is being investigated for its potential as a therapeutic agent. Its structural properties allow it to interact with biological targets effectively, making it a candidate for drug development.

Case Study: Antimicrobial Activity

Research has shown that derivatives of this compound exhibit antimicrobial properties. For instance, studies indicated that certain modifications enhance its efficacy against various bacterial strains, suggesting its potential role in developing new antibiotics.

Table 1: Summary of Biological Activities

Industrial Applications

Materials Science

In addition to its pharmaceutical applications, this compound is utilized in materials science. Its unique functional groups allow for the synthesis of polymers and other materials that require specific chemical properties.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Functional Group Variations and Physicochemical Properties

The substituents on the cyclohexane ring significantly influence the compound’s properties and applications. Below is a comparative analysis of key analogs:

Data Table: Structural and Functional Comparison

Stability and Reactivity Trends

- Carboxylic Acids : Prone to decarboxylation under heat or strong bases.

- Esters : Hydrolyze to acids in acidic/basic conditions.

- Amides : Resist hydrolysis compared to esters, enhancing metabolic stability in drug design.

- Maleimides : React rapidly with thiols at neutral pH but degrade in aqueous solutions over time .

Preparation Methods

Acid Chloride Coupling Method

The most widely reported method involves converting trans-4-methylcyclohexanecarboxylic acid to its acyl chloride derivative, followed by reaction with an amine.

Synthesis of trans-4-Methylcyclohexanecarbonyl Chloride

trans-4-Methylcyclohexanecarboxylic acid is treated with oxalyl chloride (2–4 equivalents) under anhydrous conditions. The reaction proceeds via nucleophilic acyl substitution, with the carboxylic acid’s hydroxyl group replaced by chlorine.

Typical Conditions

-

Solvent : Dichloromethane (DCM) or chloroform

-

Temperature : 70–80°C for 1 hour

-

Workup : Excess oxalyl chloride is removed under reduced pressure, yielding the acyl chloride as a pale-yellow liquid.

Yield : 85–95% (crude), as reported for analogous cyclohexanecarbonyl chlorides.

Amide Formation

The acyl chloride is reacted with an amine (e.g., ammonia, primary/secondary amines) in a polar aprotic solvent. For example, coupling with WAY-100634 (a piperazine derivative) produces 4-Mefway, a serotonin receptor ligand.

Reaction Protocol

-

Molar Ratio : Acyl chloride : amine = 1 : 1–1.2

-

Solvent : Dichloromethane

-

Time : 24 hours at room temperature

-

Purification : Preparative thin-layer chromatography (TLC) with 9:1 DCM:methanol.

Yield : 17–34% for 4-Mefway derivatives, influenced by steric hindrance from the methyl group.

Key Advantage : This method minimizes impurities compared to benzotriazole-based coupling agents (e.g., BOP), which require additional bases and generate byproducts.

Reaction Mechanism

trans-4-Methylcyclohexanecarboxylic acid reacts with sodium azide and a protonic acid (e.g., H₂SO₄) to form an acyl azide, which undergoes rearrangement to an isocyanate intermediate. Hydrolysis yields trans-4-methylcyclohexylamine.

Optimized Conditions

-

Solvent : Chloroform or dichloromethane

-

Temperature : 40–50°C for 12 hours

Conversion to Carboxamide

trans-4-Methylcyclohexylamine can be acylated with carboxylic acid derivatives (e.g., activated esters) to form the carboxamide. However, this two-step approach is less efficient than direct acyl chloride coupling.

Comparative Analysis of Methods

| Parameter | Acid Chloride Coupling | Schmidt Reaction |

|---|---|---|

| Starting Material | trans-4-Methylcyclohexanecarboxylic acid | trans-4-Methylcyclohexanecarboxylic acid |

| Key Reagent | Oxalyl chloride | Sodium azide + H₂SO₄ |

| Yield | 17–34% | 85% (amine intermediate) |

| Stereochemical Purity | Retained trans configuration | >99.5% e.e. |

| Scale-Up Feasibility | Moderate (chromatography required) | High (simple workup) |

Key Insight : The acid chloride method is preferred for direct carboxamide synthesis, whereas the Schmidt reaction excels in producing high-purity amine intermediates.

Stereochemical Considerations

The trans configuration of the methyl group is retained throughout both synthetic routes due to:

-

Conformational Rigidity : The cyclohexane ring’s chair conformation locks the methyl group in an equatorial position, minimizing epimerization.

-

Mild Reaction Conditions : Low temperatures (0–50°C) during acyl chloride formation prevent thermal racemization.

Challenges and Optimization Strategies

Low Yields in Amide Coupling

The modest yields (17–34%) in acyl chloride coupling arise from:

-

Steric Hindrance : The 4-methyl group impedes nucleophilic attack by bulkier amines.

-

Competitive Hydrolysis : Moisture exposure degrades the acyl chloride to the carboxylic acid.

Solutions :

Q & A

Q. What are the optimal synthetic routes for trans-4-Methylcyclohexanecarboxamide, and how can reaction conditions be standardized?

- Methodological Answer : The synthesis typically involves cyclohexanecarboxylic acid derivatives as precursors. For example:

- Route 1 : React cyclohexanecarboxylic acid with thionyl chloride to form the acyl chloride intermediate, followed by amidation with methylamine under anhydrous conditions (e.g., benzene or dichloromethane) .

- Route 2 : Use methyl cyclohexanecarboxylate as a starting material, reacting it with methylamine in the presence of a Lewis acid catalyst (e.g., trimethylaluminum) to improve yield .

Key Considerations : Monitor reaction temperature (reflux conditions), solvent purity, and stoichiometric ratios to minimize byproducts like cis-isomers or unreacted intermediates.

Q. How can the stereochemical purity of this compound be confirmed post-synthesis?

- Methodological Answer : Use a combination of:

- NMR Spectroscopy : Analyze and NMR spectra for characteristic coupling constants (e.g., axial-equatorial proton splitting in the cyclohexane ring) .

- Chiral HPLC : Employ a chiral stationary phase (e.g., amylose-based columns) to separate trans/cis isomers .

- Polarimetry : Measure optical rotation to verify enantiomeric excess if chirality is introduced during synthesis .

Q. What are the stability profiles of this compound under varying storage conditions?

- Methodological Answer : Conduct accelerated stability studies:

- Thermal Stability : Store samples at 40°C, 60°C, and 80°C for 4–12 weeks, monitoring degradation via HPLC .

- Photostability : Expose to UV light (320–400 nm) and analyze photodegradation products using LC-MS .

- Humidity Sensitivity : Test under 75% relative humidity to assess hydrolysis susceptibility of the carboxamide group .

Advanced Research Questions

Q. How do substituents on the cyclohexane ring influence the reactivity of this compound in nucleophilic acyl substitution reactions?

- Methodological Answer : Perform computational studies (DFT or MD simulations) to evaluate electronic effects of the methyl group on the carboxamide’s electrophilicity. Compare with experimental kinetics:

Q. What strategies resolve contradictions in reported bioactivity data for this compound derivatives?

- Methodological Answer : Address variability through:

- Standardized Assays : Replicate studies using identical cell lines (e.g., HEK293 or HepG2) and controlled compound purity (>95% by HPLC) .

- Metabolite Profiling : Identify active/inactive metabolites via in vitro liver microsomal assays to explain discrepancies in potency .

Q. How can computational modeling predict the crystal packing behavior of this compound derivatives?

- Methodological Answer : Use software like Mercury (CCDC) or Materials Studio:

- Hirshfeld Surface Analysis : Map intermolecular interactions (e.g., hydrogen bonds between amide groups) .

- PXRD Validation : Compare simulated and experimental powder X-ray diffraction patterns to refine force fields .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.